molecular formula C11H15ClN2O3 B1454147 3-(4-Nitrophenoxy)piperidine hydrochloride CAS No. 1187927-90-7

3-(4-Nitrophenoxy)piperidine hydrochloride

Cat. No.: B1454147
CAS No.: 1187927-90-7
M. Wt: 258.7 g/mol
InChI Key: VCKCQDDUQIHKEC-UHFFFAOYSA-N
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Description

3-(4-Nitrophenoxy)piperidine hydrochloride is a chemical compound with the molecular formula C11H15ClN2O3 and a molecular weight of 258.7 g/mol . This compound is characterized by the presence of a piperidine ring substituted with a 4-nitrophenoxy group and is commonly used in various scientific research applications.

Preparation Methods

The synthesis of 3-(4-Nitrophenoxy)piperidine hydrochloride typically involves the reaction of piperidine with 4-nitrophenol under specific conditions. The reaction is carried out in the presence of a suitable base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

3-(4-Nitrophenoxy)piperidine hydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, palladium catalysts, sodium hydroxide, and hydrochloric acid. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

3-(4-Nitrophenoxy)piperidine hydrochloride is widely used in scientific research due to its unique chemical properties. Some of its applications include:

Mechanism of Action

The mechanism of action of 3-(4-Nitrophenoxy)piperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can participate in redox reactions, while the piperidine ring can interact with various biological macromolecules. These interactions can modulate the activity of enzymes and receptors, leading to various physiological effects .

Comparison with Similar Compounds

3-(4-Nitrophenoxy)piperidine hydrochloride can be compared with other similar compounds, such as:

    4-(3-Nitrophenoxy)piperidine hydrochloride: This compound has a similar structure but with the nitro group in a different position on the phenoxy ring.

    3-(4-Aminophenoxy)piperidine hydrochloride: This compound has an amino group instead of a nitro group, leading to different chemical and biological properties.

    4-(3-Aminophenoxy)piperidine hydrochloride: Similar to the previous compound but with the amino group in a different position.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs .

Properties

IUPAC Name

3-(4-nitrophenoxy)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3.ClH/c14-13(15)9-3-5-10(6-4-9)16-11-2-1-7-12-8-11;/h3-6,11-12H,1-2,7-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCKCQDDUQIHKEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)OC2=CC=C(C=C2)[N+](=O)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187927-90-7
Record name Piperidine, 3-(4-nitrophenoxy)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187927-90-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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